N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine-1-carboxamide
Description
N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-27(25,26)20-8-5-15-23(16-20)21(24)22-14-13-17-9-11-19(12-10-17)18-6-3-2-4-7-18/h9-12,18,20H,2-8,13-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFDQGSHLSJRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(C1)C(=O)NCCC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization One common method involves the reaction of 4-cyclohexylbenzyl chloride with piperidine under basic conditions to form the intermediate N-[2-(4-cyclohexylphenyl)ethyl]piperidine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-cyclohexylphenyl)ethyl]piperidine: Lacks the sulfonyl and carboxamide groups, making it less versatile.
3-methylsulfonylpiperidine-1-carboxamide: Lacks the cyclohexylphenyl moiety, affecting its binding properties.
N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine: Similar structure but without the carboxamide group.
Uniqueness
N-[2-(4-cyclohexylphenyl)ethyl]-3-methylsulfonylpiperidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
